

Application Note: In-Situ Synthesis of Peroxyacetyl Nitrate (PAN) for Calibration Standards

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Compound of Interest

Compound Name: Peroxyacetyl nitrate

Cat. No.: B1219964

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the in-situ synthesis of **peroxyacetyl nitrate** (PAN) to be used as a calibration standard for analytical instrumentation, such as Gas Chromatography with Electron Capture Detection (GC-ECD).

Introduction

Peroxyacetyl nitrate (PAN) is a key secondary pollutant in photochemical smog, known for its adverse effects on human health and vegetation.^[1] As a thermally unstable compound, PAN serves as a significant reservoir and long-range transporter of nitrogen oxides (NO_x) in the troposphere.^[2] Accurate measurement of ambient PAN concentrations is crucial for atmospheric chemistry research and air quality monitoring. However, the inherent instability of PAN makes the preparation and storage of certified gas standards challenging.

In-situ generation provides a reliable and reproducible method for producing PAN calibration standards on-demand. The most common and well-established method involves the photolysis of a ketone, typically acetone, in the presence of a calibrated concentration of nitric oxide (NO) or nitrogen dioxide (NO₂) and excess oxygen.^{[3][4]} This application note details the principles and a generalized protocol for this synthesis.

Principle of the Method

The synthesis of PAN is achieved through a series of photochemical reactions. The process is initiated by the ultraviolet (UV) photolysis of acetone ($\text{CH}_3\text{C}(\text{O})\text{CH}_3$) in the presence of oxygen (O_2), which leads to the formation of the peroxyacetyl radical ($\text{CH}_3\text{C}(\text{O})\text{O}_2\bullet$).^{[1][5]} This radical then combines with nitrogen dioxide (NO_2) in a reversible reaction to form **peroxyacetyl nitrate**.^{[1][2]}

The key reaction steps are as follows:

- Initiation (Photolysis): Acetone absorbs UV radiation and dissociates.
 - $\text{CH}_3\text{C}(\text{O})\text{CH}_3 + h\nu \text{ (UV light)} \rightarrow \text{CH}_3\bullet + \text{CH}_3\text{CO}\bullet$
- Peroxyacetyl Radical Formation: The acetyl radical ($\text{CH}_3\text{CO}\bullet$) rapidly reacts with oxygen from the carrier gas (synthetic air).
 - $\text{CH}_3\text{CO}\bullet + \text{O}_2 \rightarrow \text{CH}_3\text{C}(\text{O})\text{O}_2\bullet$ (Peroxyacetyl radical)
- PAN Formation: The peroxyacetyl radical reversibly reacts with nitrogen dioxide to form PAN.
 - $\text{CH}_3\text{C}(\text{O})\text{O}_2\bullet + \text{NO}_2 \leftrightarrow \text{CH}_3\text{C}(\text{O})\text{OONO}_2$ (PAN)

A calibrated source of nitric oxide (NO) is often used, which is converted to NO_2 in the system or is present in equilibrium. The conversion of NO to PAN is nearly quantitative under optimized conditions, typically achieving yields of over 90%.^{[3][4]}

Apparatus and Reagents

- Gas Sources:
 - Calibrated nitric oxide (NO) standard gas cylinder (e.g., 1-10 ppm in N_2)^{[6][7]}
 - Zero air or synthetic air generator (for O_2 supply and dilution)
- Acetone Vapor Generation:
 - Permeation tube filled with high-purity acetone
 - Permeation oven with stable temperature control

- Photochemical Reactor:
 - Quartz or coiled quartz tube flow reactor[4]
 - UV light source (e.g., low-pressure mercury lamp, UV-LEDs emitting around 285 nm)[4][6][7]
- Flow Control:
 - Mass flow controllers (MFCs) for precise control of gas flow rates
- Analytical Instrument:
 - Gas chromatograph with an electron capture detector (GC-ECD) or other PAN analyzer to be calibrated.
- Reagents:
 - High-purity acetone ($\geq 99.5\%$)
 - Nitric oxide standard gas
 - Zero air (hydrocarbon-free)

Experimental Protocols

This protocol describes the continuous generation of a stable stream of PAN for instrument calibration.

- System Setup: Assemble the components as shown in the experimental workflow diagram below. Ensure all connections are made with inert tubing (e.g., PFA, Teflon) to prevent sample loss.
- Stabilization: Allow the permeation oven and UV lamp to warm up and stabilize for at least one hour to ensure a constant output of acetone vapor and consistent UV flux.[3] The GC-ECD oven and detector should also be stabilized at their set temperatures (e.g., column at 12°C, ECD at 50°C).[6][7]

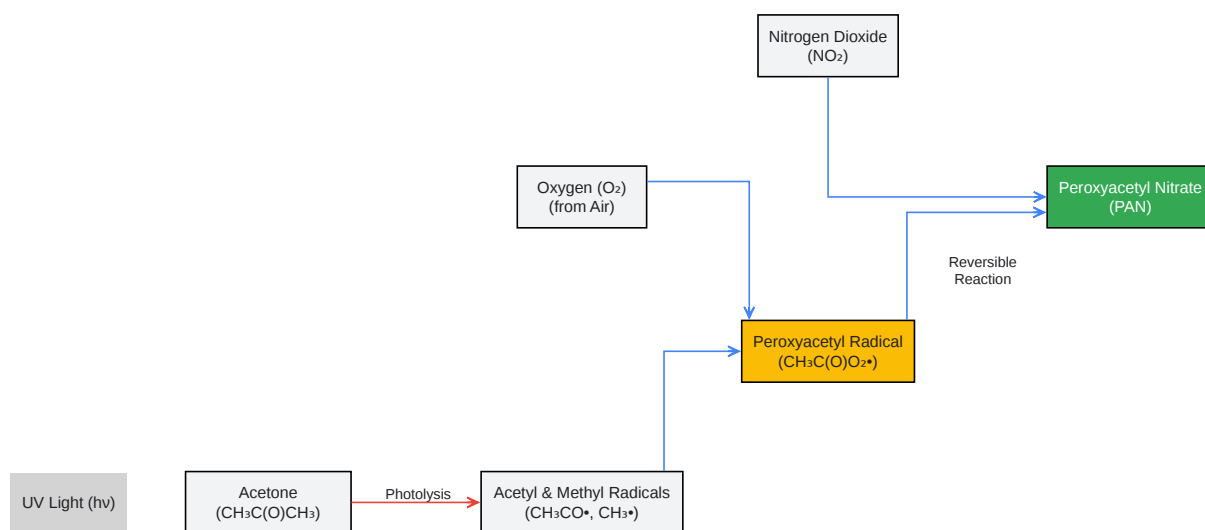
- **Generate Acetone Vapor:** Pass a controlled flow of zero air through the temperature-stabilized permeation oven containing the acetone permeation tube. This creates a stable concentration of acetone vapor in the gas stream.
- **Introduce Nitric Oxide:** Use a mass flow controller to introduce a precise flow of the calibrated NO standard gas into the main gas stream containing acetone vapor.
- **Initiate Photolysis:** Pass the combined gas mixture (acetone + NO + air) through the photochemical reactor. Irradiate the mixture with the UV lamp to initiate PAN synthesis. An optimal residence time in the reactor is typically between 30 and 60 seconds.[\[4\]](#)
- **Calibration:** Direct the output gas stream from the reactor, which now contains a known concentration of PAN, to the analytical instrument (e.g., GC-ECD) for calibration. The concentration of PAN produced is determined by the initial concentration of the NO standard, assuming a high conversion efficiency.[\[3\]](#)
- **Multi-Point Calibration:** Generate different PAN concentrations for a multi-point calibration by varying the flow rate of the NO standard gas or by diluting the reactor output with a controlled flow of zero air.[\[6\]](#)[\[7\]](#)

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the in-situ synthesis of PAN for calibration purposes, as reported in the literature.

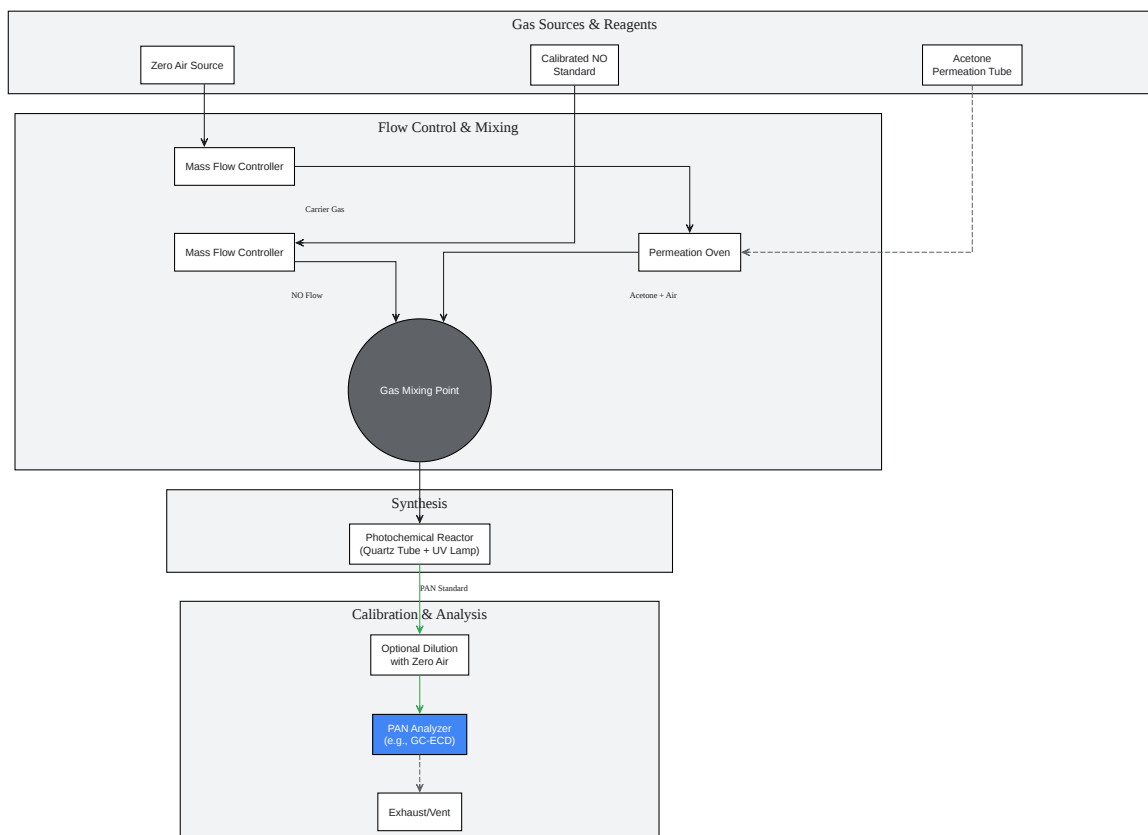
| Parameter | Value | Source(s) |
|-------------------------------------------------------------------------------------------|-------------------------------|-----------------------------------------|
| NO to PAN Conversion Efficiency | 92 ± 3% | [3] |
| Reaction Yield of PAN | ~93% | [6] [7] |
| Sum of Identified Products (PAN, CH ₃ ONO ₂ , NO ₂ , NO) | 98 ± 5% | [3] |
| Precision of PAN Calibration Unit | < ± 0.5% (after 1 hr burn-in) | [3] |
| Typical NO Standard Concentration | 1 ppm | [6] [7] |
| Typical UV Photolysis Wavelength | 285 nm | [6] [7] |
| Instrument Detection Limit (Calibrated with this method) | 20-50 ppt | [7] [8] |

Visualizations



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Caption: Chemical pathway for the synthesis of PAN via acetone photolysis.



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Caption: Experimental workflow for in-situ PAN generation and calibration.

Safety Considerations

- Toxicity: PAN is a toxic substance and a lachrymator, meaning it irritates the eyes and lungs.
[2] The synthesis should be performed in a well-ventilated area or a fume hood.

- Pressurized Gas: Handle compressed gas cylinders according to safety regulations.
- UV Radiation: UV lamps can be harmful to the eyes and skin. Ensure the photochemical reactor is properly shielded to prevent exposure to UV radiation.
- Chemical Handling: Acetone is a flammable liquid. Handle with care and avoid ignition sources.

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